TEAD-IN-11

TEAD1 Hippo pathway covalent inhibitor

TEAD-IN-11 is a covalent TEAD1-3 inhibitor with nanomolar potency (IC50: 3.4-8.7 nM). Delivers 44× higher TEAD1 inhibition vs MYF-03-69 and >90% cellular target engagement in HEK293T cells. Its irreversible binding kinetics support washout studies and sustained pathway suppression. The defined isoform selectivity profile (TEAD2>TEAD3>TEAD1) enables precise dissection of TEAD-dependent transcription. Select for robust target modulation at low concentrations.

Molecular Formula C16H14F3NO
Molecular Weight 293.28 g/mol
Cat. No. B12362985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTEAD-IN-11
Molecular FormulaC16H14F3NO
Molecular Weight293.28 g/mol
Structural Identifiers
SMILESC=CC(=O)N1CCC(C1)C#CC2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C16H14F3NO/c1-2-15(21)20-10-9-13(11-20)4-3-12-5-7-14(8-6-12)16(17,18)19/h2,5-8,13H,1,9-11H2
InChIKeySMWFYQNFFUAYFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3-[2-[4-(Trifluoromethyl)phenyl]ethynyl]pyrrolidin-1-yl]prop-2-en-1-one (TEAD-IN-11) - Isoform-Selective Covalent TEAD Inhibitor for Hippo Pathway Research


1-[3-[2-[4-(Trifluoromethyl)phenyl]ethynyl]pyrrolidin-1-yl]prop-2-en-1-one, designated as TEAD-IN-11 (CAS 3032196-88-3), is a synthetic small-molecule covalent inhibitor of transcriptional enhanced associate domain (TEAD) transcription factors. The compound features an acrylamide warhead conjugated to a 3-ethynylpyrrolidine scaffold bearing a 4-trifluoromethylphenyl group . It exhibits nanomolar inhibitory activity against TEAD isoforms 1-3 (IC50 values of 8.7 nM, 3.4 nM, and 5.6 nM, respectively) and functions as a selective covalent binder within the TEAD palmitate-binding pocket [1]. TEAD-IN-11 is employed as a chemical probe to dissect Hippo pathway signaling, YAP/TAZ-TEAD transcriptional programs, and oncogenic dependencies in cancer models .

Why Pan-TEAD Inhibitors or Less Potent Analogs Cannot Substitute for TEAD-IN-11 in Isoform-Dependent Studies


TEAD inhibitors exhibit divergent isoform selectivity profiles, binding kinetics, and cellular potency that preclude interchangeable use. TEAD-IN-11 is a covalent inhibitor with a defined IC50 rank order (TEAD2 < TEAD3 < TEAD1) and demonstrated cellular target engagement exceeding 90% inhibition of TEAD1 and TEAD2 in HEK293T cells [1]. In contrast, pan-TEAD covalent inhibitors such as MYF-03-69 (TEAD-IN-3) display submicromolar potency (IC50 values ranging from 143 to 558 nM) and distinct isoform selectivity patterns [2]. Reversible, peptide-based inhibitors (e.g., YAP-TEAD-IN-1, IC50 = 25 nM) lack the irreversible binding kinetics and cellular permeability of TEAD-IN-11 . Furthermore, TEAD palmitoylation inhibitors (e.g., VT104) possess different molecular scaffolds and may exhibit divergent off-target profiles . Substituting TEAD-IN-11 with these agents can confound experimental interpretation, particularly in studies requiring precise modulation of TEAD1, TEAD2, or TEAD3 activity or those assessing covalent target engagement.

Quantitative Differentiation of TEAD-IN-11 vs. MYF-03-69 and VT104: IC50 Values, Isoform Selectivity, and Cellular Efficacy


Superior TEAD1 Inhibition: TEAD-IN-11 (IC50 = 8.7 nM) vs. MYF-03-69 (IC50 = 385 nM) – 44-Fold Potency Advantage

TEAD-IN-11 demonstrates a 44-fold higher potency against TEAD1 compared to the pan-TEAD covalent inhibitor MYF-03-69 (TEAD-IN-3). The IC50 for TEAD-IN-11 against TEAD1 is 8.7 nM [1], whereas MYF-03-69 exhibits an IC50 of 385 nM against the same isoform under comparable in vitro enzymatic assay conditions [2]. This substantial difference in target engagement efficiency is critical for studies focusing on TEAD1-dependent transcriptional programs.

TEAD1 Hippo pathway covalent inhibitor IC50

TEAD2 Isoform Potency: TEAD-IN-11 (IC50 = 3.4 nM) vs. MYF-03-69 (IC50 = 143 nM) – 42-Fold Enhanced Inhibition

TEAD-IN-11 is a markedly more potent inhibitor of TEAD2 compared to MYF-03-69. TEAD-IN-11 achieves an IC50 of 3.4 nM against TEAD2 [1], while MYF-03-69 requires 143 nM to achieve 50% inhibition of the same isoform [2]. This 42-fold difference in potency underscores the enhanced efficiency of TEAD-IN-11 in targeting TEAD2, which may be advantageous in cellular models where TEAD2 expression is dominant.

TEAD2 Hippo signaling covalent inhibitor IC50

TEAD3 Inhibition Efficiency: TEAD-IN-11 (IC50 = 5.6 nM) vs. MYF-03-69 (IC50 = 558 nM) – 100-Fold Superiority

TEAD-IN-11 demonstrates a 100-fold improvement in TEAD3 inhibition compared to MYF-03-69. The IC50 of TEAD-IN-11 against TEAD3 is 5.6 nM [1], while MYF-03-69 displays an IC50 of 558 nM [2]. This dramatic difference in potency makes TEAD-IN-11 the preferred chemical tool for dissecting TEAD3-specific functions within the Hippo pathway.

TEAD3 transcription factor covalent inhibitor IC50

Cellular Reporter Assay Potency: TEAD-IN-11 (MCF-7 IC50 ≤ 10 nM) vs. VT104 (YAP Reporter IC50 = 10.4 nM) – Comparable Cellular Efficacy with Isoform-Specific Differentiation

TEAD-IN-11 exhibits strong cellular inhibition in an MCF-7 reporter gene assay, with an IC50 ≤ 10 nM [1]. This cellular potency is comparable to that of VT104, a pan-TEAD palmitoylation inhibitor, which shows an IC50 of 10.4 nM in a YAP reporter assay . However, TEAD-IN-11 provides isoform-specific inhibition (TEAD1-3), whereas VT104 acts as a broad palmitoylation inhibitor affecting multiple TEAD isoforms without the same degree of isoform selectivity.

TEAD reporter assay MCF-7 cellular efficacy IC50

Isoform-Specific Cellular Target Engagement: TEAD-IN-11 Achieves 93% TEAD1 and 95% TEAD2 Inhibition in HEK293T Cells

TEAD-IN-11 demonstrates robust cellular target engagement, achieving 93% inhibition of TEAD1 and 95% inhibition of TEAD2 in HEK293T cells at a tested concentration [1]. This level of cellular isoform-specific inhibition is not routinely reported for pan-TEAD inhibitors such as MYF-03-69 or palmitoylation inhibitors like VT104, which typically display broader but less quantitatively characterized cellular activity.

target engagement TEAD1 TEAD2 HEK293T

Covalent vs. Competitive Inhibition Mechanism: TEAD-IN-11 Irreversible Binding vs. YAP-TEAD-IN-1 Reversible Peptide (IC50 = 25 nM)

TEAD-IN-11 acts as a covalent, irreversible inhibitor of TEAD isoforms, forming a stable bond with a conserved cysteine residue in the palmitate-binding pocket [1]. In contrast, YAP-TEAD-IN-1 is a reversible competitive peptide inhibitor of the YAP-TEAD protein-protein interaction, with an IC50 of 25 nM . The covalent mechanism of TEAD-IN-11 provides sustained target inhibition even after compound washout, a property not shared by reversible peptide inhibitors.

covalent inhibitor irreversible binding YAP-TEAD interaction peptide inhibitor

Optimal Use Cases for TEAD-IN-11 Based on Quantified Differentiation Data


Dissecting TEAD1-Specific Transcriptional Programs in Cancer Models

Given the 44-fold higher potency of TEAD-IN-11 against TEAD1 (IC50 = 8.7 nM) compared to MYF-03-69 (IC50 = 385 nM) , researchers investigating TEAD1-dependent oncogenic signaling (e.g., in certain sarcomas or breast cancers) should utilize TEAD-IN-11 to achieve robust target inhibition at low nanomolar concentrations. This minimizes off-target effects and ensures that observed phenotypes are directly attributable to TEAD1 blockade.

High-Throughput Screening for Hippo Pathway Modulators Requiring Potent TEAD2/3 Inhibition

TEAD-IN-11 provides IC50 values of 3.4 nM and 5.6 nM against TEAD2 and TEAD3, respectively, representing a 42- and 100-fold improvement over MYF-03-69 [1]. This potency makes TEAD-IN-11 an ideal reference compound for high-throughput screening campaigns aimed at identifying novel small molecules that modulate TEAD2/3 activity, as it establishes a high-efficacy benchmark with minimal compound usage.

Cellular Washout Experiments to Assess Irreversible Target Engagement

The covalent, irreversible binding mechanism of TEAD-IN-11 distinguishes it from reversible inhibitors like YAP-TEAD-IN-1. Investigators designing washout experiments to assess the duration of TEAD inhibition or to differentiate between occupancy-driven and event-driven pharmacology should select TEAD-IN-11. Its sustained target engagement after compound removal provides a unique tool for probing the dynamics of TEAD-dependent transcription.

Comparative Profiling of Isoform-Selective vs. Pan-TEAD Inhibitors in Mesothelioma Cell Lines

In cellular models such as NCI-H226 or NCI-H2052 mesothelioma cells, TEAD-IN-11 offers a distinct selectivity profile (TEAD1-3) compared to pan-inhibitors like MYF-03-69 or VT104 [2]. Side-by-side testing of TEAD-IN-11 with these comparators can elucidate the relative contributions of individual TEAD isoforms to proliferation, apoptosis, and drug resistance, thereby guiding the development of next-generation TEAD-targeted therapies.

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